molecular formula C13H10FN3O2 B3900497 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE

Cat. No.: B3900497
M. Wt: 259.24 g/mol
InChI Key: VJLCNBBJJVGYIB-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyridine ring and a fluorobenzoate moiety, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE typically involves the condensation reaction between 4-fluorobenzoic acid and (Z)-[amino(pyridin-3-yl)methylidene]amine. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using microwave-assisted synthesis and environmentally friendly solvents like polyethylene glycol, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE is used as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive moleculeThis compound’s unique structure may contribute to its effectiveness in these areas .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions makes it a candidate for drug development, particularly in designing metal-based drugs .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique chemical properties make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE apart from similar compounds is its specific combination of a pyridine ring and a fluorobenzoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-11-5-3-9(4-6-11)13(18)19-17-12(15)10-2-1-7-16-8-10/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLCNBBJJVGYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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